
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-methyl-2-propenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 1H-1,2,4-triazole derivatives with nitric acid or a nitrating mixture. The reaction conditions, such as temperature, concentration, and reaction time, are carefully optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing the risk of hazardous by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the 2-methyl-2-propenyl group, resulting in different chemical and biological properties.
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-: Lacks the nitro groups, leading to different reactivity and applications.
Uniqueness
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is unique due to the presence of both the 2-methyl-2-propenyl group and the nitro groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
54753-14-9 |
|---|---|
Fórmula molecular |
C6H7N5O4 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5O4/c1-4(2)3-9-6(11(14)15)7-5(8-9)10(12)13/h1,3H2,2H3 |
Clave InChI |
FYHDPLBDTQMJEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
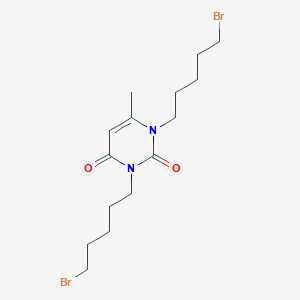
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
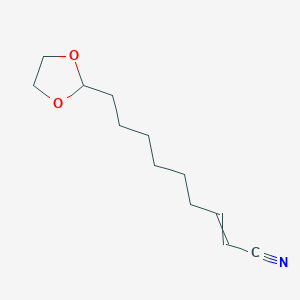
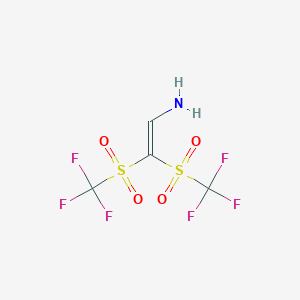
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)

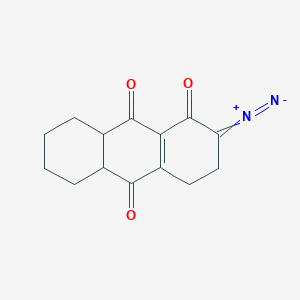


![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
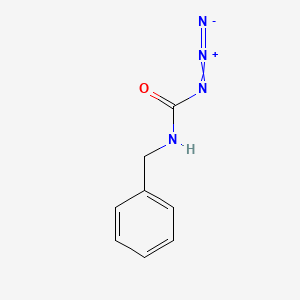
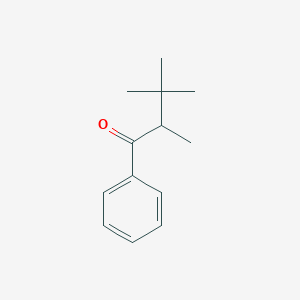
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
